molecular formula C18H16BrN3OS B2870870 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207003-32-4

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2870870
CAS No.: 1207003-32-4
M. Wt: 402.31
InChI Key: SUWZUWBIFLXRJW-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound that features a unique structure combining an imidazole ring with a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine and a thiourea derivative under acidic conditions.

    Thioacetamide Formation: The final step involves the reaction of the imidazole derivative with thioacetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The thioacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
  • 2-((5-(4-fluorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
  • 2-((5-(4-methylphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, enhancing its versatility in synthetic applications. The combination of the imidazole ring and thioacetamide group also provides a unique scaffold for drug design and materials development.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c1-12-2-8-15(9-3-12)22-16(13-4-6-14(19)7-5-13)10-21-18(22)24-11-17(20)23/h2-10H,11H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWZUWBIFLXRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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